![molecular formula C14H15N5 B567173 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1221153-78-1](/img/structure/B567173.png)
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
Beschreibung
Systematic IUPAC Nomenclature and Synonym Identification
The compound is systematically designated as 4-(1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine , adhering to IUPAC nomenclature rules for fused heterocyclic systems. This name reflects the connectivity of the pyrrolo[2,3-c]pyridine moiety to the pyrimidine ring at the 4-position, with an isopropyl substituent at the 1-position of the pyrrolopyridine core.
Key synonyms documented in chemical databases include:
- 2-Amino-4-(1-isopropyl-3-pyrrolo[2,3-c]pyridyl)pyrimidine
- This compound
- 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamine
These variations emphasize functional group placement and nomenclatural conventions for fused bicyclic systems.
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₁₅N₅ , derived from the pyrimidine core (C₄H₃N₃), pyrrolo[2,3-c]pyridine moiety (C₇H₅N₂), and isopropyl group (C₃H₇). The molecular weight is 253.30 g/mol , calculated as follows:
Element | Quantity | Atomic Weight | Contribution |
---|---|---|---|
Carbon | 14 | 12.01 g/mol | 168.14 g/mol |
Hydrogen | 15 | 1.008 g/mol | 15.12 g/mol |
Nitrogen | 5 | 14.01 g/mol | 70.05 g/mol |
Total | 253.30 g/mol |
This aligns with data from commercial suppliers and PubChem entries .
Crystallographic Data and Three-Dimensional Conformational Studies
No experimental crystallographic data (e.g., X-ray diffraction) is publicly available for this compound. However, computational models suggest a planar pyrimidine ring fused to a pyrrolopyridine system, with the isopropyl group adopting a staggered conformation to minimize steric hindrance. The pyrrolo[2,3-c]pyridine moiety exhibits a fused bicyclic structure with two nitrogen atoms in the pyridine ring, contributing to aromatic stability.
PubChem provides a 3D conformer model (CID: 1221153-78-1) illustrating:
- Bond angles : ~120° for pyrimidine and pyrrolopyridine rings.
- Torsion angles : Isopropyl group oriented perpendicular to the pyrrolopyridine plane.
Spectroscopic Fingerprint Analysis
While specific spectral data for this compound is unavailable, its structural features enable predictive analysis:
Infrared (IR) Spectroscopy
- N-H stretch : ~3300–3500 cm⁻¹ (primary amine) .
- C=N/C≡N stretches : ~1600–1700 cm⁻¹ (aromatic and heterocyclic bonds).
- Aliphatic C-H bending : ~1450–1480 cm⁻¹ (isopropyl group).
Nuclear Magnetic Resonance (NMR)
- **¹H NMR
Eigenschaften
IUPAC Name |
4-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9(2)19-8-11(10-3-5-16-7-13(10)19)12-4-6-17-14(15)18-12/h3-9H,1-2H3,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZZBTZALZVWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729143 | |
Record name | 4-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-78-1 | |
Record name | 4-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the pyrimidine ring. Key steps include:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the pyrimidine ring: This step often involves nucleophilic substitution reactions where the pyrrolo[2,3-c]pyridine intermediate reacts with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C14H15N5 and a molecular weight of 253.3 g/mol. It exhibits a pyrimidine core, which is a significant scaffold in drug discovery due to its biological activity and versatility in medicinal chemistry .
Cancer Research
One of the primary applications of 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine is in cancer therapeutics. Research has shown that derivatives of pyrimidine compounds can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies involving pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their ability to inhibit RET (rearranged during transfection) signaling pathways, which are crucial in certain types of cancers, including thyroid cancer .
Neurological Disorders
The compound has also been explored for its potential effects on neurological disorders. Pyrimidine derivatives are known for their neuroprotective properties and ability to modulate neurotransmitter systems. Research suggests that these compounds may help alleviate symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrimidine-based compounds. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal agents . The structure of this compound may enhance its efficacy against resistant strains.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For example, one synthetic route involves the coupling of a pyrrolo derivative with a pyrimidine scaffold using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling techniques .
Case Study: Inhibition of RET Mutants
A significant case study published in PubMed Central examined the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting both wild-type RET and drug-resistant mutant RET V804M. The study highlighted the compound's potential as a targeted therapy for RET-driven cancers, showcasing its ability to reduce cell proliferation in vitro and tumor growth in vivo models .
Wirkmechanismus
The mechanism of action of 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit key enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- Structure : Lacks the isopropyl and chlorine substituents, featuring a simpler pyrrolo[2,3-b]pyridine core.
- Properties : Molecular formula C₁₁H₉N₅ (MW: 211.23 g/mol), lower lipophilicity due to absence of chloro and isopropyl groups .
- Activity : Acts as a kinase inhibitor but with reduced selectivity compared to the target compound. It is a precursor in the synthesis of more complex derivatives .
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- Structure : Contains a methoxy group at the 4-position of the pyrrolopyridine ring.
- Properties : Molecular formula C₁₂H₁₁N₅O (MW: 237.25 g/mol). The methoxy group enhances solubility but may reduce membrane permeability .
- Activity : Part of the "AT-7519" class of CDK inhibitors, showing broader kinase inhibition profiles compared to the target compound .
4-Butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- Structure : Features a butyl chain at the 4-position of the pyrimidine ring.
- Activity : Co-identified with the target compound in high-throughput screening (HTS) for kinase inhibitors, but exhibits lower selectivity .
AZ191 (N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-(1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine)
- Structure : Includes a methoxyphenyl-piperazinyl group and a methyl-pyrrolopyridine substituent.
- Properties : Larger molecular weight (429.53 g/mol) and enhanced selectivity for DYRK1B (IC₅₀ = 17 nM) .
- Activity : Demonstrates 5-fold higher selectivity for DYRK1B over DYRK1A compared to the target compound, making it a more specialized tool compound .
Key Research Findings
- Kinase Inhibition : The target compound’s chloro and isopropyl groups optimize hydrophobic interactions with kinase ATP-binding pockets, enhancing selectivity over simpler analogs .
- Synthetic Accessibility : Derivatives like the target compound are synthesized via Suzuki-Miyaura cross-coupling, similar to methods used for 4-(pyridin-3-yl)pyrimidin-2-amine analogs .
- Safety Profile : Requires handling precautions (e.g., avoiding inhalation/contact) consistent with other pyrrolopyridine amines, as detailed in safety data sheets .
Biologische Aktivität
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Its structure suggests a role in modulating cellular processes, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C14H15N5
- Molecular Weight : 253.3 g/mol
- CAS Number : 1221153-78-1
The compound has been associated with the inhibition of specific protein kinases, which play critical roles in cellular signaling pathways. Notably, it has been studied for its effects on PI5P4Kγ, a kinase involved in phosphoinositide metabolism and cellular signaling.
Table 1: Inhibition Profile of this compound
Target Kinase | IC50 (nM) | Selectivity |
---|---|---|
PI5P4Kγ | 7.1 | High |
PIP5K1C | 230 | Moderate |
AURKB | 31 | Low |
CLK2 | 37 | Low |
This table summarizes the selectivity and potency of the compound against various kinases, indicating its potential as a selective inhibitor.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits significant biological activity, particularly in cancer models. The inhibition of PI5P4Kγ has shown promise in reducing mutant protein levels associated with neurodegenerative diseases such as Huntington's disease and in decreasing proliferation rates in leukemic cell lines .
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves disrupting key signaling pathways essential for cell proliferation and survival.
- Neurodegenerative Disease Models : In models of Huntington's disease, the compound was observed to lower levels of toxic mutant proteins, suggesting a protective role against neurodegeneration .
Structure-Activity Relationship (SAR)
A structure-activity relationship study is crucial for understanding how modifications to the molecular structure can enhance biological activity. Variations in the pyrrole and pyrimidine moieties have been explored to optimize potency and selectivity against target kinases.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Increased alkyl substitution on pyrrole | Enhanced binding affinity |
Alteration of nitrogen positions in pyrimidine | Improved selectivity for PI5P4Kγ |
These insights guide future synthetic efforts to develop more potent analogs.
Q & A
Q. What are the common synthetic routes for preparing 4-(1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including nucleophilic aromatic substitution (SNAr) and coupling reactions. For example:
- Step 1 : Formation of the pyrrolo[2,3-c]pyridine core via cyclization of halogenated precursors.
- Step 2 : Coupling with a pyrimidine derivative using palladium catalysts (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .
Optimization may involve adjusting solvent systems (e.g., DMF or toluene), temperature (80–120°C), and catalyst loading. Purity is confirmed via NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR resolve substituent positions on the pyrrolo-pyridine and pyrimidine rings.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
- HPLC : Ensures >95% purity post-synthesis .
Q. What preliminary biological screening assays are recommended to evaluate its activity?
- Kinase Inhibition Assays : Use fluorescence-based or radioactive assays (e.g., ADP-Glo™) to test inhibition of kinases like DYRK1B or CDK2, given structural analogs show IC values in the nM range .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How does the compound’s selectivity for specific kinases compare to structurally related inhibitors?
The isopropyl group on the pyrrolo-pyridine moiety enhances selectivity for DYRK1B (IC = 17 nM) over DYRK1A (IC = 85 nM) and DYRK2 (IC = 1.87 µM) . Comparative studies with analogs lacking the isopropyl group (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) show reduced selectivity, highlighting the substituent’s role .
Q. What strategies are employed in structure-activity relationship (SAR) studies to improve potency and reduce off-target effects?
- Substituent Variation : Modifying the pyrimidine’s 2-amino group or pyrrolo-pyridine’s halogenation (e.g., chloro vs. fluoro) to alter hydrogen bonding with kinase ATP-binding pockets.
- Computational Docking : Molecular dynamics simulations predict binding poses to guide synthetic modifications .
Q. How can conflicting data on kinase inhibition potency across studies be resolved?
- Assay Standardization : Control for ATP concentrations, enzyme isoforms, and buffer conditions (e.g., Mg levels).
- Orthogonal Validation : Confirm IC values using thermal shift assays (TSA) and surface plasmon resonance (SPR) to measure direct binding .
Q. What crystallographic data are available for this compound bound to its targets, and how are they interpreted?
X-ray structures (e.g., PDB: 4AZF) reveal key interactions:
- The pyrimidine’s 2-amino group forms hydrogen bonds with kinase hinge residues (e.g., Glu239 in DYRK1B).
- The isopropyl group occupies a hydrophobic pocket, reducing solvent exposure and improving binding stability .
Q. How is computational modeling integrated into optimizing pharmacokinetic properties like blood-brain barrier (BBB) penetration?
- QSAR Models : Predict logP and polar surface area (PSA) to balance lipophilicity and solubility.
- P-glycoprotein (P-gp) Efflux Assays : Evaluate BBB penetration potential using MDCK-MDR1 cell lines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.